Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate
CAS No.: 163213-29-4
Cat. No.: VC20920032
Molecular Formula: C9H11BrN2O4
Molecular Weight: 291.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 163213-29-4 |
|---|---|
| Molecular Formula | C9H11BrN2O4 |
| Molecular Weight | 291.1 g/mol |
| IUPAC Name | dimethyl 1-(2-bromoethyl)pyrazole-3,5-dicarboxylate |
| Standard InChI | InChI=1S/C9H11BrN2O4/c1-15-8(13)6-5-7(9(14)16-2)12(11-6)4-3-10/h5H,3-4H2,1-2H3 |
| Standard InChI Key | UOIHKXZPZGPUMY-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=NN1CCBr)C(=O)OC |
| Canonical SMILES | COC(=O)C1=CC(=NN1CCBr)C(=O)OC |
Introduction
Fundamental Characteristics and Identification
Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate is characterized by specific molecular identifiers and structural elements that define its chemical identity. The compound combines a pyrazole core with carboxylate ester groups and a bromoethyl substituent, creating a versatile molecular framework with potential reactivity at multiple sites.
Basic Identification Parameters
The compound is uniquely identified through several standard chemical identifiers as outlined in Table 1.
Table 1: Identification Parameters of Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate
Structural Features
The molecular structure of Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate consists of a pyrazole ring with two methyl carboxylate groups at positions 3 and 5, while a 2-bromoethyl chain is attached to the nitrogen at position 1. This arrangement creates a molecule with multiple functional sites:
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A pyrazole heterocyclic core providing a basic structural scaffold
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Two methyl ester groups at positions 3 and 5, offering sites for potential hydrolysis or transesterification
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A 2-bromoethyl group attached to the pyrazole nitrogen, providing an alkylating capability through the terminal bromine
The presence of both electrophilic (bromoethyl group) and nucleophilic (nitrogen atoms) centers in the molecule creates opportunities for diverse chemical reactions and functionalization.
Physicochemical Properties
The physicochemical properties of Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate determine its behavior in chemical reactions, its stability, and its potential applications in synthesis and research.
Physical Properties
The physical properties of the compound have been primarily determined through computational predictions, as shown in Table 2.
Table 2: Physical Properties of Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate
Chemical Properties
Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate exhibits chemical properties characteristic of its functional groups:
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The methyl ester groups are susceptible to hydrolysis under acidic or basic conditions, potentially yielding the corresponding carboxylic acids.
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The bromoethyl group can undergo nucleophilic substitution reactions, making the compound useful as an alkylating agent.
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The pyrazole ring provides aromatic stability while also containing nucleophilic nitrogen atoms that can participate in various reactions.
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The compound has five hydrogen bond acceptor sites but no hydrogen bond donor sites, influencing its solubility and intermolecular interactions .
These properties make the compound versatile in organic synthesis, particularly as an intermediate in the preparation of more complex molecules.
Synthesis Methods
The synthesis of Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate can be approached through multiple synthetic routes, typically starting from pyrazole precursors.
Alternative Synthetic Approaches
Compounds in the pyrazole family are typically synthesized through reactions involving:
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Condensation of hydrazine derivatives with 1,3-dicarbonyl compounds to form the pyrazole ring.
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Subsequent functionalization through esterification of carboxylic acid groups.
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N-alkylation reactions to introduce substituents at the nitrogen positions.
These general approaches can be adapted to synthesize Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate with appropriate modifications to the reaction conditions and reagents.
Applications and Research Significance
Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate has several potential applications in chemical research and pharmaceutical development, primarily as an intermediate in the synthesis of more complex molecules.
Chemical Synthesis Applications
As a functionalized pyrazole derivative, Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate serves as a valuable building block in organic synthesis:
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The bromoethyl group can participate in alkylation reactions with nucleophiles.
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The methyl ester groups can undergo various transformations, including hydrolysis, transesterification, and reduction.
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The pyrazole ring can serve as a scaffold for constructing more complex heterocyclic systems.
These features make the compound useful in the synthesis of libraries of compounds for structure-activity relationship studies in drug discovery programs .
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